![molecular formula C14H12F3N3O2 B2865608 (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-(trifluoromethoxy)phenyl)methanone CAS No. 2034545-55-4](/img/structure/B2865608.png)

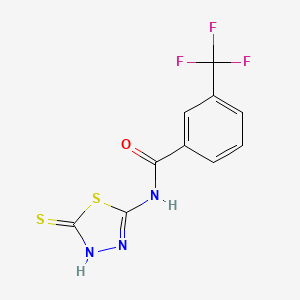

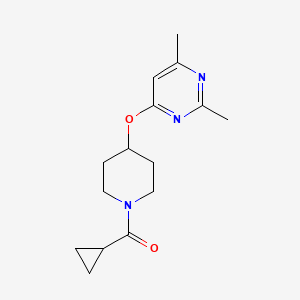

(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-(trifluoromethoxy)phenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a novel derivative of 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one . It is used as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 2 (mGluR2) .

Chemical Reactions Analysis

The chemical reactions involving this compound are related to its role as a negative allosteric modulator of mGluR2 . The exact chemical reactions are not explicitly mentioned in the available resources.Aplicaciones Científicas De Investigación

Application in Heterocyclic Compound Synthesis

Scientific Field

Organic Chemistry

Application Summary

This compound is used in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals.

Methods of Application

The compound undergoes condensation reactions with various reagents to form aromatic substituted 6,7-dihydropyrazolo[1,5-a]pyrimidines, which are then subjected to air oxidation .

Results Summary

The synthesis process has been optimized to yield a variety of heterocyclic compounds with potential biological activities. The reaction conditions are fine-tuned to maximize yield and purity.

Application in Water-Based Synthesis

Scientific Field

Green Chemistry

Application Summary

The compound is involved in on-water synthesis processes, which are more environmentally friendly and offer a sustainable approach to chemical synthesis.

Methods of Application

Using water as a solvent, the compound is reacted with other chemicals to produce 5-amino-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitriles and related structures .

Results Summary

The on-water synthesis has been shown to be efficient, with high yields up to 93%. This method also benefits from short reaction times and simple workup procedures .

Application in Aza-Mannich Cyclization

Scientific Field

Synthetic Chemistry

Application Summary

The compound serves as a precursor in catalyst-free and oxidant-free tandem aza-Mannich/cyclization/aromatization reactions, leading to the synthesis of complex organic molecules.

Methods of Application

The compound reacts with enamides to facilitate the synthesis of 5,6-dihydropyrazolo[5,1-a]isoquinolines through a series of tandem reactions .

Results Summary

The reactions proceed smoothly without the need for external catalysts or oxidants, showcasing the compound’s versatility as a synthetic building block .

Application in Drug Discovery

Scientific Field

Pharmacology

Application Summary

The compound’s core structure is similar to that found in various drugs, making it a valuable scaffold in drug discovery for conditions such as chronic lymphocytic leukemia and type 2 diabetes mellitus.

Methods of Application

It is used in the synthesis of analogs and derivatives through reactions like the Biginelli-type synthesis, which can proceed without catalysts in boiling DMF .

Propiedades

IUPAC Name |

6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl-[4-(trifluoromethoxy)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3N3O2/c15-14(16,17)22-12-3-1-10(2-4-12)13(21)19-7-8-20-11(9-19)5-6-18-20/h1-6H,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEQNRRCGVYOQGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC=N2)CN1C(=O)C3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-(trifluoromethoxy)phenyl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methoxy-N-[3-(2H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B2865528.png)

![3-(2-methoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2865536.png)

![N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide](/img/structure/B2865538.png)

![5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B2865540.png)

![N-cyclopentyl-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2865543.png)

![(E)-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-1-phenylprop-2-en-1-one](/img/structure/B2865547.png)

![N-[[2-(Trifluoromethyl)thiophen-3-yl]methyl]but-2-ynamide](/img/structure/B2865548.png)